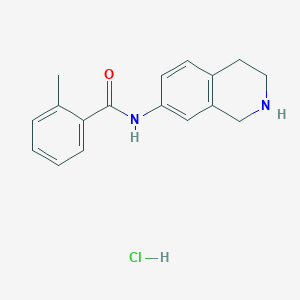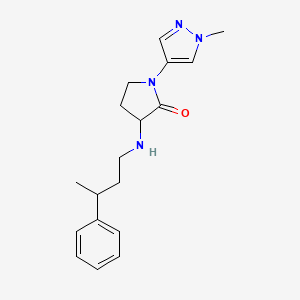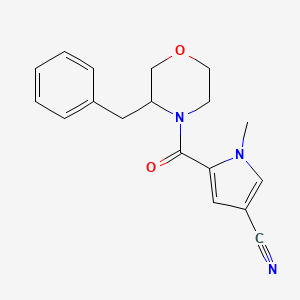
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide hydrochloride, also known as DMXAA, is a small molecule drug that has shown potential in the treatment of cancer. It was first discovered in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous studies and clinical trials to investigate its potential as an anti-cancer agent.
作用機序
The exact mechanism of action of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride is not fully understood. However, it is believed to work by activating the immune system to attack tumor cells. This compound induces the production of cytokines, which are signaling molecules that activate the immune system. This leads to the recruitment of immune cells, such as macrophages and natural killer cells, to the tumor site. These immune cells then attack the tumor cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It induces the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are involved in the activation of the immune system. This compound also increases the levels of reactive oxygen species (ROS) in tumor cells, leading to their death. In addition, this compound has been shown to increase the permeability of blood vessels in tumors, allowing immune cells to enter the tumor site more easily.
実験室実験の利点と制限
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has several advantages as an anti-cancer agent. It has shown potent anti-tumor activity in preclinical studies and has been well-tolerated in clinical trials. This compound also has a unique mechanism of action that targets the immune system, which may make it effective in combination with other anti-cancer therapies. However, this compound has several limitations. It has a short half-life in the body, which may limit its effectiveness. In addition, this compound has shown variable efficacy in clinical trials, which may be due to the heterogeneity of tumors.
将来の方向性
There are several future directions for the development of 2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride as an anti-cancer agent. One area of research is the development of novel formulations of this compound that improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to this compound. This may help to identify patients who are most likely to benefit from treatment with this compound. Finally, the combination of this compound with other anti-cancer therapies, such as chemotherapy and immunotherapy, is an area of active research.
合成法
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with piperidine to form the piperidinylmethyl ester. The final step involves the reaction of the piperidinylmethyl ester with ammonium acetate to form this compound.
科学的研究の応用
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is the death of tumor cells. This is achieved by activating the immune system to attack the tumor cells.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(piperidin-4-ylmethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-12-3-4-13(2)15(9-12)10-16(19)18-11-14-5-7-17-8-6-14;/h3-4,9,14,17H,5-8,10-11H2,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQDZHYGAJJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)


![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)

![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)